N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide
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Description
N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide, commonly known as modafinil, is a eugeroic drug that promotes wakefulness and alertness. It was first approved by the FDA in 1998 for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness. Since then, modafinil has gained popularity as a cognitive enhancer among healthy individuals, including students, professionals, and military personnel.
Scientific Research Applications
Anthelminthic Applications
N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, known as amidantel, represents a new class of compounds with significant anthelminthic properties. It has shown activity against nematodes, filariae, and cestodes in rodents, with particular effectiveness in dogs against hookworms and large roundworms. Amidantel has been well-tolerated in animal studies without exhibiting teratogenic effects (Wollweber et al., 1979).
Analgesic Properties
Research into capsaicinoid compounds has identified N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide as a potent analgesic. Its crystal structure reveals a unique arrangement of vanilloid, amide, and dimethylphenyl groups, distinguishing it from other capsaicinoids and contributing to its analgesic properties (Park et al., 1995).
Material Science Applications
The synthesis and characterization of polymers derived from methacrylamide derivatives, such as N-[4-(4-methoxyphenylacetyloxy)phenyl]methacrylamide, have shown potential biomedical applications. These polymers exhibit predominantly syndiotactic configurations, suggesting their use in creating materials with specific physical properties for medical applications (Gallardo & Román, 1993).
Green Chemistry
The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, using a novel Pd/C catalyst, represents a shift towards more sustainable chemical processes. This method offers a reduction in the use of hazardous materials and improvements in selectivity and stability, highlighting the role of green chemistry in industrial applications (Zhang, 2008).
Analytical Chemistry
Studies on the RP-HPLC determination of N-{3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl} acetamide have demonstrated its utility in separating and quantifying this compound and its interrelated substances, showcasing the importance of advanced analytical techniques in quality control and pharmaceutical analysis (Wei-hua, 2010).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-21(2)17-8-4-15(5-9-17)12-13-20-19(22)14-16-6-10-18(23-3)11-7-16/h4-11H,12-14H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDSEBGWFYWKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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